molecular formula C13H20N2O B11804547 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine

Cat. No.: B11804547
M. Wt: 220.31 g/mol
InChI Key: VXXZUBIJTUJGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine typically involves the reaction of 3-methoxybenzaldehyde with methylamine and a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine is unique due to its specific combination of a methoxyphenyl group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-methylpiperidin-3-amine

InChI

InChI=1S/C13H20N2O/c1-15-8-4-7-13(14,10-15)11-5-3-6-12(9-11)16-2/h3,5-6,9H,4,7-8,10,14H2,1-2H3

InChI Key

VXXZUBIJTUJGLL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C2=CC(=CC=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.